molecular formula C12H10ClNS B1620755 5-Chloro-2-phenylsulfanyl-phenylamine CAS No. 4235-20-5

5-Chloro-2-phenylsulfanyl-phenylamine

Cat. No.: B1620755
CAS No.: 4235-20-5
M. Wt: 235.73 g/mol
InChI Key: RIEQPYFIRMWZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenylsulfanyl-phenylamine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of efficient chlorination reagents such as triphosgene has been reported for similar compounds .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenylsulfanyl-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in different substituted phenylamine derivatives.

Scientific Research Applications

5-Chloro-2-phenylsulfanyl-phenylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenylsulfanyl-phenylamine involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-phenylsulfanyl-phenylamine is unique due to its specific structure and functional groups, which allow it to participate in a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

5-chloro-2-phenylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEQPYFIRMWZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366316
Record name 5-Chloro-2-phenylsulfanyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4235-20-5
Record name 5-Chloro-2-phenylsulfanyl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An ethanol solution of 1.0 g (4.2 mmol) of 4-chloro-2-nitro-1-(phenylthio)benzene (32), prepared in the manner described above in Example 32, is shaken in a Parr hydrogenator at 30 psi hydrogen with Raney nickel at room temperature for 3 hours. The catalyst is filtered from the reaction, and the solution is concentrated under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-chloro-2-nitro-1-(phenylthio)benzene (11.0 g) and Raney nickel in ethanol (3A; 9.3 mL) was reacted in a Parr Hydrogenator under hydrogen atmosphere at 5 psi and room temperature. When the theoretical amount of hydrogen uptake was reached, the reaction was filtered to remove the catalyst and evaporated in vacuo to yield 8.61 g (88%) of a light orange solid. mp: 59°-61° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
9.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-phenylsulfanyl-phenylamine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-phenylsulfanyl-phenylamine
Reactant of Route 3
5-Chloro-2-phenylsulfanyl-phenylamine
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-phenylsulfanyl-phenylamine
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-phenylsulfanyl-phenylamine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-phenylsulfanyl-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.